Purity Specification: ≥98% (NLT 98%) Versus ≥95% Baseline for Generically Sourced Intermediate
The target compound is commercially available at ≥98% purity (NLT 98%) from suppliers adhering to ISO-certified quality systems, supported by NMR, HPLC, and GC batch-specific certificates of analysis . In contrast, generic listings for the same CAS number from non-specialized vendors specify ≥95% purity . This 3-percentage-point purity differential translates to a maximum of 5% total impurities versus 2%, representing a 2.5-fold difference in potential contaminant burden that directly affects the quality of the final Canertinib API .
| Evidence Dimension | Minimum purity specification (HPLC/area%) |
|---|---|
| Target Compound Data | ≥98.0% (NLT 98%) |
| Comparator Or Baseline | Generic CAS 267243-68-5 listings: ≥95% (standard purity) |
| Quantified Difference | ≥3 absolute percentage points; total impurity burden up to 2.5× lower for the 98% specification |
| Conditions | Commercial supplier specifications; analytical methods include HPLC, qNMR, GC |
Why This Matters
For pharmaceutical intermediate procurement, a ≥98% purity specification reduces downstream purification burden and minimizes the risk of impurity carryover into the final API, directly supporting higher Canertinib yield and purity.
- [1] ICH Harmonised Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. View Source
